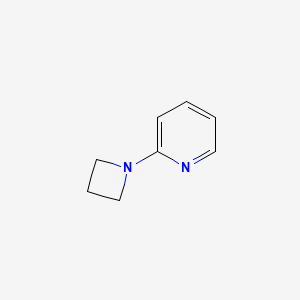

2-(Azetidin-1-yl)pyridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H10N2 |

|---|---|

Peso molecular |

134.18 g/mol |

Nombre IUPAC |

2-(azetidin-1-yl)pyridine |

InChI |

InChI=1S/C8H10N2/c1-2-5-9-8(4-1)10-6-3-7-10/h1-2,4-5H,3,6-7H2 |

Clave InChI |

BXDFRTXDYDCALN-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C1)C2=CC=CC=N2 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Azetidin 1 Yl Pyridine and Its Derivatives

Direct Synthetic Routes to 2-(Azetidin-1-yl)pyridine

The direct formation of the C-N bond between a pyridine (B92270) ring and an azetidine (B1206935) moiety is a common and efficient approach to synthesizing 2-(azetidin-1-yl)pyridines. Two principal strategies dominate this field: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed C-N Bond Formation.

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the synthesis of 2-(azetidin-1-yl)pyridines. This method typically involves the reaction of a halopyridine, most commonly a 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828), with azetidine. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2-position towards nucleophilic attack. researchgate.netyoutube.com

The reactivity of the halogen leaving group is a crucial factor, with fluoride (B91410) being significantly more reactive than chloride. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. acs.org While many SNAr reactions on halopyridines require elevated temperatures and strong bases, milder conditions can be developed, especially for more activated substrates. acs.orgchemrxiv.org The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions.

A key advantage of the SNAr approach is its site-specificity, allowing for the direct installation of the azetidine group at the 2-position of the pyridine ring. acs.org This method has been successfully applied to the synthesis of various substituted 2-(azetidin-1-yl)pyridines, including those with additional functional groups on the pyridine ring. acs.org

| Reactants | Conditions | Product | Yield | Reference |

| 2-Chloropyridine, Azetidine | Base, Solvent | This compound | Varies | youtube.com |

| 2-Fluoropyridine, Azetidine | Base, Solvent | This compound | Generally Higher | acs.org |

| 2-Bromo-6-aminopyridine, Azetidine | NaNO₂, HBr, then strain-release arylation | 2-(Azetidin-1-yl)-6-bromopyridine (B567353) | 55-60% (estimated) |

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds, including the formation of 2-(azetidin-1-yl)pyridines. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands, such as XPhos and BrettPhos, being developed to accommodate a wide range of substrates and reaction conditions. libretexts.orgpurdue.edu

The Buchwald-Hartwig amination offers several advantages, including mild reaction conditions and a broad substrate scope, tolerating a wide variety of functional groups on both the pyridine and azetidine partners. wikipedia.orgresearchgate.net This method has been instrumental in the synthesis of complex pharmaceutical intermediates and other fine chemicals containing the this compound moiety.

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Product | Reference |

| 2-Bromopyridine | Azetidine | Pd catalyst, Phosphine (B1218219) ligand | Strong base (e.g., NaOtBu) | This compound | researchgate.net |

| 2-Chloropyridine | Azetidine | Pd catalyst, Phosphine ligand | Strong base (e.g., NaOtBu) | This compound | researchgate.net |

| Aryl Triflate | Azetidine | Pd catalyst, Bidentate phosphine ligand | Base | Aryl-(azetidin-1-yl) | wikipedia.org |

Synthesis of Azetidine Ring Systems as Precursors for this compound Scaffolds

The synthesis of the azetidine ring itself is a critical aspect of preparing this compound derivatives. Due to the inherent ring strain of the four-membered ring, its construction presents unique challenges. ub.bw Several synthetic strategies have been developed to access functionalized azetidines, which can then be coupled with a pyridine moiety.

Intramolecular Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a common strategy for forming the azetidine ring. magtech.com.cn This approach typically involves a nucleophilic attack by a nitrogen atom onto a carbon atom bearing a suitable leaving group within the same molecule. For instance, the intramolecular SN2 reaction of γ-amino halides or sulfonates can lead to the formation of the azetidine ring. nih.gov

Recent advancements have demonstrated the use of Lewis acids, such as lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃), to catalyze the intramolecular regioselective aminolysis of epoxides, providing an efficient route to 3-hydroxyazetidines. nih.gov Another approach involves the thermal isomerization of aziridines to azetidines, which can be achieved by refluxing in a suitable solvent like DMSO. rsc.org

| Starting Material | Reagent/Condition | Product | Key Feature | Reference |

| cis-3,4-Epoxy amine | La(OTf)₃ (catalyst) | 3-Hydroxyazetidine | High regioselectivity | nih.gov |

| Dibromo amino esters | Base, then heat (DMSO) | 3-Bromoazetidine | Thermal isomerization of aziridine (B145994) intermediate | rsc.org |

| Propargylic alcohols and amines | Visible light | Oxetanones and Azetidinones | Catalyst-free intramolecular cyclization | researchgate.net |

Cycloaddition Reactions (e.g., [2+2] Cycloadditions for Azetidinones)

[2+2] cycloaddition reactions are a powerful tool for the synthesis of the azetidinone (β-lactam) ring, which serves as a versatile precursor to azetidines. mdpi.comkoreascience.kr The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is a classic and widely used method for constructing the azetidinone core. mdpi.com

Ketenes can be generated in situ from acyl chlorides and trapped by imines to form the β-lactam ring. mdpi.com This methodology has been employed to synthesize a wide variety of substituted azetidinones, including those with chiral centers. koreascience.kr Another important variation is the use of diketene (B1670635) as an acetylketene equivalent in reactions with imines to produce 3-acetyl-2-azetidinones. koreascience.kr Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction between imines and alkenes, also provide a route to azetidines, often with high stereocontrol. researchgate.netrsc.org

| Reactants | Reaction Type | Product | Key Feature | Reference |

| Ketene + Imine | Staudinger Synthesis ([2+2] Cycloaddition) | Azetidin-2-one (B1220530) (β-Lactam) | General method for β-lactam synthesis | mdpi.com |

| Diketene + Imine | [2+2] Cycloaddition | 3-Acetyl-2-azetidinone | Use of a stable ketene equivalent | koreascience.kr |

| Imine + Alkene | Aza Paternò-Büchi Reaction (Photochemical [2+2] Cycloaddition) | Azetidine | Visible-light mediated | researchgate.netrsc.org |

| Enallenyl alcohols | Thermolysis | Tricyclic β-lactams | Formal [2+2] cycloaddition | acs.org |

| Allenynes | Radical cyclization | Bicyclic β-lactams | Tin-promoted radical reaction | acs.org |

Reduction of Azetidin-2-ones to Azetidines

Once the azetidin-2-one (β-lactam) ring is synthesized, it can be readily reduced to the corresponding azetidine. ub.bw This reduction is a common and effective method for accessing a wide range of substituted azetidines. rsc.orgpublish.csiro.au

Various reducing agents can be employed for this transformation. Diborane (B₂H₆) in tetrahydrofuran (B95107) and alane (AlH₃) in ether have been shown to be effective reagents for the reduction of N-substituted azetidin-2-ones to the corresponding azetidines in good yields. publish.csiro.au These reductions generally proceed with retention of stereochemistry at the ring substituents. publish.csiro.au Other reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) have also been utilized, sometimes leading to diastereoselective formation of specific azetidine isomers. rsc.orgnih.gov

| Azetidin-2-one | Reducing Agent | Product | Key Feature | Reference |

| N-Substituted azetidin-2-one | Diborane (B₂H₆) or Alane (AlH₃) | N-Substituted azetidine | Good yields, retention of stereochemistry | publish.csiro.au |

| 4-(Haloalkyl)azetidin-2-one | Lithium aluminum hydride (LiAlH₄) | Stereodefined azetidine | Intramolecular nucleophilic substitution follows reduction | nih.gov |

| C-3 functionalized azetidin-2-one | Sodium borohydride (NaBH₄) | trans-Azetidine | Diastereoselective reduction | rsc.org |

Photochemical Approaches to Azetidines and Azetidinones

Photochemistry offers powerful and unique pathways for the synthesis of azetidine and azetidinone (β-lactam) rings. These methods often leverage light-induced rearrangements or cycloadditions that are not accessible through thermal means. pageplace.deacs.org

One notable approach involves the photochemical transformation of 2-pyridones into Dewar pyridones, which are bicyclic isomers containing a highly strained azetidinone ring fused to a cyclobutene. nottingham.ac.uk Subsequent chemical manipulation of these photoisomers can yield novel cyclobutane-containing β-amino acids. nottingham.ac.uk Similarly, 1,2-dihydropyridines can be photochemically converted to Dewar azetidines, offering a productive route to these bicyclic structures. nottingham.ac.uk Continuous flow photochemical reactors have been shown to significantly enhance the productivity of these transformations compared to traditional batch methods. nottingham.ac.uk

Another significant photochemical strategy is the reaction between chromiumcarbene complexes and imines, which upon photolysis, yields 2-azetidinones. bhu.ac.innih.gov This method involves the light-induced insertion of a carbene group into the N-H bond of an imine derivative to form the β-lactam ring. acs.org These photochemical reactions represent attractive methods for forming monocyclic 2-azetidinones. pageplace.de

| Photochemical Method | Precursors | Product Type | Key Features |

| Dewar Isomerization | 2-Pyridones, 1,2-Dihydropyridines | Fused Azetidinones/Azetidines | Utilizes photoirradiation to form strained bicyclic intermediates. nottingham.ac.uk |

| Carbene-Imine Reaction | Chromiumcarbene complexes, Imines | Monocyclic 2-Azetidinones | Light-induced reaction forming the β-lactam ring. bhu.ac.innih.gov |

Strain-Release Chemistry in Azetidine Synthesis

The inherent ring strain of certain small, bicyclic molecules can be harnessed as a driving force for chemical reactions, a concept known as strain-release chemistry. This strategy is particularly effective for the synthesis of functionalized azetidines from highly strained 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgnih.gov The significant energy released upon cleavage of the central, highly strained bond in ABBs facilitates the formation of the less-strained azetidine ring. nih.gov

Upon activation, typically through lithiation to form azabicyclobutyl-lithium (ABB-Li) or by treatment with an electrophile, the ABB fragment becomes a potent intermediate for constructing 1,3-disubstituted azetidines. nih.gov For instance, a multicomponent reaction has been developed where ABB-Li reacts sequentially with three different electrophiles, leveraging a strain-release-driven anion relay sequence to produce a diverse library of substituted azetidines. nih.gov

Furthermore, visible-light-driven photocatalysis can be employed to induce a radical strain-release (RSR) process in ABBs. chemrxiv.orgchemrxiv.org In this method, a photosensitizer facilitates an energy-transfer process with sulfonylimine precursors, generating radical intermediates that are intercepted by the ABB, leading to densely functionalized azetidines in high yields. chemrxiv.org

| Strain-Release Method | Key Reagent | Driving Force | Products |

| Anion Relay Sequence | Azabicyclo[1.1.0]butane (ABB) | Ring-opening of lithiated ABB. nih.gov | Multi-substituted azetidines. nih.gov |

| Radical Strain-Release (RSR) | Azabicyclo[1.1.0]butane (ABB) | Photocatalytic radical interception of ABB. chemrxiv.orgchemrxiv.org | Densely functionalized azetidines. chemrxiv.orgchemrxiv.org |

| Spirocyclization | Azabicyclo[1.1.0]butyl Ketones | Electrophile-induced ring opening. nih.govresearchgate.net | Azetidine-containing spirocycles. nih.govresearchgate.net |

Functionalization and Derivatization Strategies for this compound

Once the core this compound scaffold is assembled, various strategies can be employed to introduce additional functional groups, enabling the exploration of chemical space and the fine-tuning of molecular properties.

Regioselective Electrophilic Substitution on the Pyridine Moiety (e.g., Bromination)

The pyridine ring of this compound can be selectively functionalized via electrophilic aromatic substitution. The azetidine group at the C2 position acts as an electron-donating group, thereby activating the pyridine ring for electrophilic attack. This directing effect preferentially guides incoming electrophiles to the C5 position (para to the azetidinyl group).

A prime example is the regioselective bromination of the pyridine moiety. Treatment of this compound with electrophilic bromine sources, such as bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃), can achieve selective substitution at the 5-position. researchgate.net An alternative approach for regioselective bromination of pyridine N-oxide derivatives involves using oxalyl bromide and triethylamine (B128534) in dibromomethane. researchgate.net The resulting 5-bromo-2-(azetidin-1-yl)pyridine is a versatile intermediate for further derivatization, particularly in cross-coupling reactions.

Alpha-Functionalization of the Azetidine Moiety (e.g., Alpha-Lithiation and Electrophile Trapping)

Functionalization can also be directed to the azetidine ring itself, specifically at the alpha-position (C2) adjacent to the ring nitrogen. This is typically achieved through a deprotonation-trapping sequence. The process involves treating an N-protected azetidine with a strong base to generate a configurationally unstable lithiated intermediate. researchgate.net

A common method is α-lithiation using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). uni-muenchen.de This generates a nucleophilic carbanion at the α-position, which can then be "trapped" by reacting it with a variety of electrophiles. This sequence allows for the introduction of a wide range of substituents, including silyl (B83357) groups, directly onto the azetidine ring. uni-muenchen.de The choice of N-protecting group is crucial; for instance, an N-Boc group can be used for α-lithiation followed by borylation to create α-boryl azetidines, which are precursors to a range of α-substituted azetidines. researchgate.net A sequence involving α-lithiation, β-elimination, and a second α-lithiation can also be used to form precursors for azetidine-based amino acids. acs.org

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used to functionalize heterocyclic compounds like this compound. These reactions typically involve coupling an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The Suzuki-Miyaura cross-coupling is particularly useful for this purpose. google.com For example, 5-bromo-2-(azetidin-1-yl)pyridine, synthesized via regioselective bromination, can be coupled with various boronic acids or boronate esters to form new carbon-carbon bonds at the 5-position of the pyridine ring. mdpi.com This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups. Similarly, other cross-coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to append different functionalities, using the bromine atom as a synthetic handle. researchgate.net The Buchwald-Hartwig reaction, for instance, can be used to form C-N bonds, allowing the azetidine ring itself to be coupled to a pre-functionalized pyridine core.

Late-Stage Modification of Pre-Synthesized Scaffolds

Late-stage functionalization refers to the introduction of new functional groups into a complex, pre-synthesized molecule in the final steps of a synthetic sequence. This approach is highly valuable in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies. acs.org

One powerful strategy for the late-stage modification of pyridine-containing molecules is a tandem C-H fluorination/nucleophilic aromatic substitution (SNAr) sequence. The pyridine ring can be activated by direct C-H fluorination at the position alpha to the nitrogen using reagents like silver(II) fluoride (AgF₂). acs.org The resulting 2-fluoropyridine derivative is highly activated toward SNAr, allowing the fluorine to be displaced by a wide range of nucleophiles. This method allows for the diversification of complex scaffolds containing a 2-substituted pyridine moiety. acs.org

Another approach to late-stage modification involves the Buchwald-Hartwig amination, where the azetidine heterocycle is coupled to a complex, pre-brominated pyridine scaffold at a late stage of the synthesis. This modular approach allows for the variation of both the pyridine and azetidine components.

Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 1 Yl Pyridine Systems

Ring-Opening and Fragmentation Pathways of the Azetidine (B1206935) Moiety

The inherent ring strain of the azetidine ring, estimated to be approximately 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This strain makes the ring susceptible to cleavage under various conditions, leading to the formation of more stable, acyclic, or larger ring systems. The activation of the nitrogen atom through electrophilic interactions, such as with Lewis or Brønsted acids, or through N-quaternization, facilitates nucleophilic ring-opening reactions. rsc.org

The fragmentation of the β-lactam (2-azetidinone) ring, a core structure in many antibiotics, can be significantly influenced by the presence of a metal center. Research has shown that the thermal fragmentation of a β-lactam ring is typically a high-energy process. However, metal assistance can provide a lower-energy pathway.

A notable example is the osmium-mediated fragmentation of a 4-(2-pyridyl)-2-azetidinone. The hexahydride complex OsH₆(PⁱPr₃)₂ facilitates the fragmentation through a mechanism that differs from the concerted [2+2] cycloreversion observed in the absence of a metal. The process is initiated by the coordination of the osmium center to the β-lactam. This is followed by the oxidative addition of the C4-H bond of the azetidinone ring to the metal. This interaction enables the active participation of an osmium lone pair in the subsequent cleavage of the N1-C4 and C2-C3 bonds of the lactam core. This metal-assisted pathway proceeds via a stepwise mechanism, which is thermally more accessible than the concerted process of the free lactam.

A summary of the key steps in the osmium-assisted fragmentation is presented below:

| Step | Description |

| Coordination | The osmium complex coordinates to the 4-(2-pyridyl)-2-azetidinone. |

| C-H Activation | Intramolecular oxidative addition of the C4-H bond of the azetidinone ring to the osmium center. |

| Stepwise Fragmentation | Stepwise cleavage of the N1-C4 and C2-C3 bonds, facilitated by the osmium center. |

| Product Formation | Formation of a trihydride-osmium(IV) derivative. |

This metal-assisted fragmentation highlights a novel mechanism for β-lactam ring cleavage, offering a lower energy barrier compared to the traditional thermal pathway.

Reactivity of the Pyridine (B92270) Ring in 2-(Azetidin-1-yl)pyridine Derivatives

The reactivity of the pyridine ring in this compound is influenced by the electronic properties of the azetidine substituent. The azetidinyl group, being an amino substituent, is generally considered to be electron-donating. This has a significant impact on the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyridine ring.

The electron-donating nature of the azetidin-1-yl group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily at the para-position (C-6) and to a lesser extent, the ortho-position (C-3). For example, bromination of this compound would be expected to yield 2-(azetidin-1-yl)-6-bromopyridine (B567353) as the major product.

Conversely, the pyridine ring is inherently electron-deficient and generally susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. The presence of a good leaving group at these positions facilitates such reactions. For instance, the synthesis of 2-(3-phenylazetidin-1-yl)pyridine can be achieved through the reaction of 2-fluoropyridine (B1216828) with phenylmagnesium chloride, where the fluoride (B91410) ion is displaced by the azetidinyl nucleophile. rsc.org In derivatives such as 2-(azetidin-1-yl)-6-bromopyridine, the bromine atom can be substituted by various nucleophiles.

The following table summarizes the expected reactivity of the pyridine ring in this compound derivatives:

| Reaction Type | Position of Attack | Influence of Azetidinyl Group | Example Reaction |

| Electrophilic Substitution | C-6 (para) > C-3 (ortho) | Activating, electron-donating | Bromination |

| Nucleophilic Substitution | C-2, C-4, C-6 | - | Reaction with Grignard reagents or other nucleophiles |

Mechanistic Insights into Cycloaddition Reactions for Azetidinone Synthesis

The synthesis of 2-azetidinones (β-lactams) is a cornerstone of medicinal chemistry. One of the most prevalent methods for constructing the β-lactam ring is the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. mdpi.comarabjchem.orgrsc.orgnih.govresearchgate.net This reaction is not a concerted process but rather proceeds through a two-step mechanism involving a zwitterionic intermediate. mdpi.com

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the four-membered azetidinone ring. The stereochemical outcome of the reaction (cis vs. trans) is dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.

In the context of this compound systems, azetidinones containing a pyridine moiety can be synthesized by utilizing a pyridine-substituted imine in a Staudinger cycloaddition. For example, a Schiff base can be formed from the condensation of a substituted pyridine-2-carbaldehyde with an appropriate amine. medipol.edu.trsphinxsai.com This imine can then be reacted with a ketene, generated in situ from an acyl chloride and a base like triethylamine (B128534), to afford the corresponding 2-azetidinone. medipol.edu.trsphinxsai.com

A general scheme for the synthesis of a 4-(pyridin-2-yl)-2-azetidinone via the Staudinger reaction is as follows:

| Step | Reactants | Intermediate/Product |

| 1. Imine Formation | Pyridine-2-carbaldehyde + Amine | Schiff Base (Imine) |

| 2. Ketene Formation | Acyl Chloride + Triethylamine | Ketene |

| 3. Cycloaddition | Schiff Base + Ketene | Zwitterionic Intermediate |

| 4. Ring Closure | Zwitterionic Intermediate | 4-(Pyridin-2-yl)-2-azetidinone |

This mechanistic pathway provides a versatile route to a wide array of substituted 2-azetidinones, including those bearing a pyridine ring, which are of interest for their potential biological activities.

Coordination Chemistry and Ligand Design Principles for 2 Azetidin 1 Yl Pyridine Based Ligands

Rational Design of Azetidine-Pyridine Hybrid Ligands

The rational design of ligands based on 2-(azetidin-1-yl)pyridine is rooted in the principle of leveraging the distinct characteristics of both the azetidine (B1206935) and pyridine (B92270) components. The pyridine ring provides a classic N-donor for coordination to a metal center, and its aromatic nature allows for electronic tuning through the introduction of various substituents. nih.govdovepress.com The integration of pyridine into hybrid scaffolds can enhance aqueous solubility and target engagement in medicinal applications. The nitrogen atom in the pyridine ring can form hydrogen bonds, while its aromatic system can engage in cation-π interactions.

The azetidine ring, a strained four-membered heterocycle, imparts conformational rigidity to the ligand structure. This rigidity can enhance the binding specificity of the resulting metal complex to a target molecule. The strained nature of the azetidine ring also makes it reactive under certain conditions, which can be exploited in ligand synthesis and modification. The combination of these two moieties allows for the creation of bidentate or pincer-type ligands with specific steric and electronic profiles. epfl.ch The design of such hybrid molecules often involves uniting two or more bioactive heterocyclic units into a single molecular framework to potentially enhance biological activity. juniperpublishers.com

A key aspect of the rational design process is the consideration of how modifications to the ligand backbone will influence the properties of the resulting metal complex. epfl.ch For instance, the systematic variation of cyclic alkyl amines, including azetidine, on the side arms of pincer ligands has been shown to have a subtle but significant impact on the catalytic activity of the corresponding nickel complexes in cross-coupling reactions. epfl.ch The design of these hybrid ligands often employs synthetic strategies like sequential cyclization and cross-coupling reactions to build the desired molecular architecture.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions, such as temperature and solvent, plays a crucial role in determining the final structure and properties of the complex. scispace.comresearchgate.net For example, the synthesis of nickel NNN pincer complexes involved the reaction of the protonated ligand with a nickel precursor. epfl.ch

A variety of spectroscopic techniques are employed to characterize the resulting metal complexes and confirm the coordination of the ligand to the metal center. These methods provide valuable insights into the electronic structure, geometry, and bonding within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies of the ligand and to observe shifts in these frequencies upon coordination to a metal ion. mdpi.comresearchgate.net For instance, a shift in the C=N stretching frequency of a pyridine-based ligand upon complexation indicates coordination through the pyridine nitrogen. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. capes.gov.br Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation. capes.gov.br

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex. scispace.commdpi.com The d-d transitions observed in the UV-Vis spectra of transition metal complexes can help in determining the coordination geometry. scispace.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. mdpi.com

The following table summarizes the spectroscopic data for a representative this compound-based metal complex.

| Spectroscopic Technique | Observed Features and Interpretation |

| IR Spectroscopy | Shift in the ν(C=N) band of the pyridine ring, indicating coordination to the metal center. |

| ¹H NMR Spectroscopy | Downfield shift of pyridine ring protons upon complexation. |

| UV-Visible Spectroscopy | Appearance of d-d transition bands, suggesting a specific coordination geometry (e.g., tetrahedral or square planar). scispace.com |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the metal complex. |

Elucidation of Coordination Modes and Geometries in Metal Complexes

The this compound ligand can adopt various coordination modes when binding to a metal center. The most common mode is as a bidentate N,N'-donor, where both the pyridine nitrogen and the azetidine nitrogen coordinate to the metal. This chelation results in the formation of a stable five-membered ring.

The coordination geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the steric bulk of the ligand, and the presence of other coordinating ligands. nih.gov Common geometries for four-coordinate complexes include tetrahedral and square planar. nih.gov For instance, in a series of four-coordinate Fe(II) complexes, the geometry was found to be tetrahedral, as confirmed by X-ray diffraction and τ₄ parameter analysis. nih.gov The τ₄ parameter is a useful tool for describing the geometry of four-coordinate species, with values close to 1 indicating a tetrahedral geometry and values near 0 suggesting a square planar arrangement. nih.gov

In some cases, less common geometries such as see-saw can be observed. nih.gov The design of the ligand can be used to favor a particular geometry. For example, bulky ligands tend to favor tetrahedral coordination to minimize steric hindrance. nih.gov The electronic properties of the ligand also play a role, with some geometries providing greater ligand field stabilization energy. nih.gov

The following table outlines the common coordination modes and resulting geometries for metal complexes of this compound-based ligands.

| Coordination Mode | Description | Common Geometries |

| Bidentate (N,N') | The pyridine nitrogen and the azetidine nitrogen coordinate to the same metal center. | Tetrahedral, Square Planar, Octahedral |

| Monodentate (N_pyridine) | Only the pyridine nitrogen coordinates to the metal center. | Varies depending on other ligands |

| Bridging | The ligand bridges two metal centers. | Varies depending on the overall structure |

Applications in Catalysis (e.g., Ligand-Accelerated Reactions, Pincer Ligands)

The unique properties of this compound-based ligands make them promising candidates for applications in catalysis. The ability to fine-tune the steric and electronic environment around the metal center is crucial for controlling the activity and selectivity of a catalyst. nih.gov

Ligand-Accelerated Catalysis:

Ligand-accelerated catalysis (LAC) is a phenomenon where the rate of a catalytic reaction is significantly increased by the presence of a ligand. princeton.edu This effect is often observed in reactions where the ligand not only enhances the reactivity of the metal center but also plays a role in the substrate activation or product release steps. princeton.edu Pyridine-containing ligands have been shown to accelerate various catalytic reactions. rsc.org For instance, pyridine-phosphinimine ligands have been successfully employed to accelerate the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.org

Pincer Ligands:

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, creating a rigid and well-defined coordination environment. nih.gov This structural rigidity often leads to highly stable and active catalysts. epfl.ch The this compound scaffold can be incorporated into the design of NNN-type pincer ligands.

A study on a series of nickel NNN pincer complexes, where one of the side arms contained a cyclic alkyl amine like azetidine, demonstrated their effectiveness in alkyl-alkyl Kumada and Suzuki-Miyaura coupling reactions. epfl.ch The subtle changes in the cyclic amine structure were found to influence the catalytic activity, highlighting the importance of ligand design. epfl.ch The contraction of the C-N-C angle in the azetidine-containing complex was a notable structural feature. epfl.ch Pincer complexes with pyridine cores have been developed for a range of catalytic dehydrogenation and hydrogenation reactions. escholarship.org Furthermore, a bis(silylene)pyridine pincer ligand was used to stabilize a mononuclear manganese(0) complex, which showed promise as a pre-catalyst in the regioselective hydroboration of quinolines. rsc.org The development of pincer complexes is an active area of research with applications in various chemical transformations. kaust.edu.sa

Advanced Structural Characterization of 2 Azetidin 1 Yl Pyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(azetidin-1-yl)pyridine analogues in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms, connectivity, and stereochemistry. nih.govresearchgate.netresearcher.lifejst.go.jpub.edusciforum.netnih.gov

In the ¹H NMR spectrum of 2-(3-phenylazetidin-1-yl)pyridine, the protons of the pyridine (B92270) ring typically appear in the aromatic region. For instance, the proton at the 6-position of the pyridine ring is observed as a multiplet around 8.19 ppm. rsc.org The protons of the azetidine (B1206935) ring exhibit characteristic signals, with the methylene (B1212753) protons adjacent to the nitrogen appearing as a triplet at approximately 4.45 ppm and the other methylene protons as a doublet of doublets around 4.07 ppm. rsc.org The methine proton at the 3-position of the azetidine ring, substituted with a phenyl group, resonates further downfield. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For 2-(3-phenylazetidin-1-yl)pyridine, the pyridine carbons show signals in the range of 106.2 to 160.8 ppm. rsc.org The carbon atoms of the azetidine ring are typically found further upfield, with the methylene carbons appearing around 58.4 ppm and the methine carbon at approximately 34.3 ppm. rsc.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in more complex analogues. nih.gov These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete and reliable structural elucidation. nih.gov For example, in a study of pyridine alkaloids, HMBC correlations were crucial in confirming the bicyclic pyridine framework. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Compound | Solvent | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |

| 2-(3-Phenylazetidin-1-yl)pyridine | CDCl₃ | 8.19 (m, 1H, Py-H6), 7.47 (m, 1H, Py-H4), 7.41–7.32 (m, 4H, Ar-H), 7.29–7.23 (m, 1H, Ar-H), 6.63 (m, 1H, Py-H5), 6.35 (d, 1H, Py-H3), 4.45 (t, 2H, Azet-CH₂), 4.07 (dd, 2H, Azet-CH₂), 3.95 (m, 1H, Azet-CH) | 160.8, 158.6, 148.2, 137.3, 134.9, 128.9, 128.1, 127.2, 126.9, 114.2, 113.0, 106.2, 58.4, 55.5, 34.7, 34.3 |

| 2-(3-(4-Methoxyphenyl)azetidin-1-yl)pyridine | CDCl₃ | 8.18 (m, 1H, Py-H6), 7.47 (m, 1H, Py-H4), 7.34–7.24 (m, 2H, Ar-H), 6.93–6.85 (m, 2H, Ar-H), 6.62 (m, 1H, Py-H5), 6.34 (d, 1H, Py-H3), 4.43 (t, 2H, Azet-CH₂), 4.02 (dd, 2H, Azet-CH₂), 3.90 (m, 1H, Azet-CH), 3.80 (s, 3H, OCH₃) | 160.8, 158.6, 148.2, 137.3, 134.9, 128.1, 114.2, 113.0, 106.2, 58.4, 55.5, 34.3 |

| 2-(3-Phenylazetidin-1-yl)nicotinonitrile | CDCl₃ | 8.30 (dd, 1H, Py-H6), 7.68 (dd, 1H, Py-H4), 7.37 (d, 4H, Ar-H), 7.33–7.24 (m, 1H, Ar-H), 6.64 (dd, 1H, Py-H5), 4.76 (t, 2H, Azet-CH₂), 4.38 (dd, 2H, Azet-CH₂), 3.98 (m, 1H, Azet-CH) | 159.7, 152.7, 143.1, 142.0, 128.9, 127.2, 126.9, 117.9, 112.5, 90.2, 59.2, 34.7 |

Data sourced from rsc.org. Note: Py = Pyridine, Azet = Azetidine, Ar = Phenyl.

Vibrational Spectroscopy (FT-IR) and High-Resolution Mass Spectrometry (HRMS) Techniques

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are powerful analytical tools that provide complementary information for the structural characterization of this compound analogues. researchgate.netresearcher.lifejst.go.jpub.edusciforum.netnih.govgoogle.com

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, characteristic vibrational frequencies can be observed. For example, the C=N and C=C stretching vibrations of the pyridine ring typically appear in the region of 1600-1400 cm⁻¹. The C-N stretching vibrations of the azetidine ring can be found in the 1250-1020 cm⁻¹ range. The presence of specific substituents on the pyridine or azetidine rings will give rise to additional characteristic absorption bands.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique provides a highly precise molecular weight, which allows for the determination of the molecular formula. For instance, the calculated exact mass of a protonated molecule of a 7-azetidinyl coumarin (B35378) derivative was found to be in excellent agreement with the experimentally measured value, confirming its elemental composition. ub.edu This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Interactive Data Table: Spectroscopic Data for a 7-Azetidinyl-COUPY Dye Analogue

| Technique | Parameter | Observed Value |

| FT-IR | C=O stretch | 1689 cm⁻¹ |

| C=C stretch | Not specified | |

| C-N stretch | Not specified | |

| HRMS (ESI-TOF) | Calculated m/z [M+H]⁺ for C₂₀H₁₅F₃N₃O⁺ | 370.1162 |

| Found m/z [M+H]⁺ | 370.1161 |

X-ray Crystallography for Precise Molecular Geometry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unparalleled detail about bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's geometry and conformation.

For analogues of this compound that can be obtained as single crystals, X-ray diffraction analysis can reveal the puckering of the azetidine ring and the relative orientation of the pyridine and azetidine moieties. The crystal structure of azetidine itself has been shown to feature hydrogen-bonded chains. researchgate.net In more complex derivatives, such as a crystal of a (6S,9aS)-N-benzyl derivative containing a substituted azetidinyl-pyridin-2-yl moiety, powder X-ray diffraction patterns show characteristic peaks at specific diffraction angles (2θ), which are unique to that crystalline form. google.com For example, a characteristic peak at a diffraction angle of 5.8° (2θ ± 0.2°) was identified for a specific crystal form of this complex molecule. google.com

The data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which can influence the physical properties of the compound.

Interactive Data Table: Powder X-ray Diffraction Peaks for a (6S,9aS)-N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl) Derivative

| Diffraction Peak | Diffraction Angle (2θ ± 0.2°) |

| 1 | 5.8° |

| 2 | 6.4° |

| 3 | 10.1° |

| 4 | 14.2° |

| 5 | 16.0° |

| 6 | 18.9° |

| 7 | 19.7° |

| 8 | 23.1° |

Data sourced from google.com. These peaks are characteristic of a specific crystalline form of the compound.

Theoretical and Computational Studies on 2 Azetidin 1 Yl Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. nih.gov It has become a popular and versatile tool in computational chemistry for predicting molecular properties and reactivity. nih.govscispace.com DFT calculations for 2-(azetidin-1-yl)pyridine and related structures focus on understanding their electronic properties, which in turn dictate their chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. mdpi.com These maps identify electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers), offering predictions for how the molecule will interact with other chemical species. mdpi.com For instance, in pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring is typically an electron-rich site, influencing its interaction with electrophiles and its ability to coordinate with metal ions. The strained azetidine (B1206935) ring also introduces unique electronic and steric properties that can be analyzed using DFT.

Furthermore, DFT can be employed to calculate various reactivity descriptors, such as electronegativity, hardness, and softness. These global reactivity indices provide a quantitative measure of a molecule's reactivity, aiding in the prediction of its behavior in chemical reactions. scispace.com For example, DFT calculations have been used to study the reactivity of various pyridine derivatives, providing insights into their potential as corrosion inhibitors or in other applications. mdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides a dynamic perspective on chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states. For systems involving this compound, these computational techniques are invaluable for understanding how the molecule is synthesized and how it participates in subsequent chemical transformations.

The synthesis of azetidine-containing compounds can be complex, often involving cycloaddition reactions or intramolecular cyclizations. bham.ac.ukacs.org Computational modeling can elucidate the mechanisms of these reactions. For example, the Staudinger reaction, a [2+2] cycloaddition used to form β-lactams (azetidin-2-ones), involves a zwitterionic intermediate. mdpi.com DFT calculations can model the reaction pathway, determining the energy barriers for each step and predicting the stereochemical outcome of the reaction. mdpi.com This is particularly important for understanding the formation of cis- or trans-isomers of substituted azetidines.

One common reaction involving azetidines is their synthesis via nucleophilic substitution. For instance, the reaction of a suitable pyridine precursor with an aminoazetidine can be modeled to understand the reaction kinetics and thermodynamics. acs.org Computational studies can also investigate potential side reactions, such as ring-opening of the strained azetidine ring under certain conditions.

Furthermore, computational modeling can be used to study the photochemical reactions of pyridine derivatives. nottingham.ac.uk Irradiation of pyridones can lead to the formation of "Dewar" isomers, which are bicyclic structures that can be precursors to functionalized azetidinones. nottingham.ac.uk Understanding the photochemical reaction pathways and the stability of the resulting isomers is crucial for developing synthetic strategies based on these transformations.

The following table summarizes key aspects of computational modeling applied to reactions involving azetidine and pyridine systems.

| Computational Aspect | Application to this compound Systems | Insights Gained |

| Reaction Mechanism Elucidation | Modeling the steps of azetidine ring formation or modification. | Identification of intermediates and transition states in reactions like cycloadditions or nucleophilic substitutions. |

| Stereoselectivity Prediction | Calculating the energy profiles for the formation of different stereoisomers (e.g., cis vs. trans). | Understanding the factors that control the stereochemical outcome of a reaction. |

| Kinetic and Thermodynamic Analysis | Determining activation energies and reaction enthalpies. | Predicting reaction rates and the feasibility of a chemical transformation. |

| Investigation of Side Reactions | Exploring alternative reaction pathways, such as ring-opening or rearrangements. | Identifying potential byproducts and optimizing reaction conditions to maximize the yield of the desired product. |

Molecular Docking and Binding Mode Analysis in Chemical Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug discovery and materials science to understand and predict molecular interactions. For this compound and its derivatives, molecular docking studies are instrumental in evaluating their potential as ligands for biological targets or their interaction with other molecules.

In the context of medicinal chemistry, molecular docking can predict how a molecule like this compound might bind to the active site of a protein. This information is crucial for designing new therapeutic agents. For instance, pyridine-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.comdovepress.com Molecular docking studies can help to identify the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. rjptonline.org

For example, derivatives of 2-azetidinone have been studied as potential anticancer agents that target tubulin. researchgate.net Molecular docking simulations can predict the binding affinity of these compounds to the colchicine (B1669291) binding site of tubulin, providing a rationale for their observed biological activity. researchgate.net Similarly, azetidine derivatives have been explored as ligands for various receptors, and docking studies can elucidate their binding mode and help in the optimization of their affinity and selectivity. acs.org

The results of molecular docking are often visualized to show the ligand in the binding pocket of the receptor, with key interactions highlighted. This provides a detailed picture of how the molecule is recognized at the molecular level. The binding energy, often calculated as a scoring function, gives an estimate of the binding affinity.

The table below provides examples of how molecular docking has been applied to study the interactions of azetidine and pyridine-containing compounds.

| Compound Class | Biological Target | Key Findings from Docking Studies | Reference |

| 2-Azetidinone derivatives | Tubulin (colchicine site) | High binding affinity, suggesting a mechanism for anticancer activity. | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivatives | MRSA protein | Higher ligand-protein binding affinity than standard drugs. | dovepress.com |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine H3 Receptor | The 2-aminopyrimidine (B69317) moiety mimics the imidazole (B134444) ring of histamine, and the azetidine side chain forms an ionic interaction. | acs.org |

| 2,4-cis-disubstituted amino azetidines | Copper catalyst | The amino-substituent on the azetidine ring is crucial for determining the stereochemical outcome of the catalyzed reaction. | nih.gov |

These computational approaches provide a robust framework for understanding the chemical and biological properties of this compound and related compounds, guiding further experimental research and the design of new molecules with desired functionalities.

Applications of 2 Azetidin 1 Yl Pyridine in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Molecular Architectures

The strained four-membered azetidine (B1206935) ring of 2-(Azetidin-1-yl)pyridine makes it a valuable building block in organic synthesis. rsc.org This strain can be harnessed to drive reactions that lead to the formation of more intricate molecular structures. rsc.org The pyridine (B92270) component, a six-membered aromatic heterocycle containing a nitrogen atom, is also a frequently occurring building block in drug molecules. chemenu.com The combination of these two rings in this compound creates a scaffold with unique steric and electronic properties.

The versatility of this compound as a building block is evident in its ability to undergo various chemical transformations. For instance, derivatives of this compound can be synthesized through reactions involving the pyridine and azetidine rings, showcasing its potential for constructing more complex molecules. The azetidine ring, in particular, is a key component in a number of natural and synthetic products with diverse biological activities. mdpi.com Azetidine carboxylic acids, for example, serve as important scaffolds for creating a range of biologically active heterocyclic compounds and peptides. mdpi.com

The utility of azetidine-containing compounds as building blocks extends to the synthesis of medicinally relevant fragments. For example, an azetidine fragment can be readily incorporated into the structure of other molecules. researchgate.net This modular approach allows for the systematic modification of molecular structures to explore their functional properties. illinois.edu The development of new sets of molecular building blocks, including those with three-dimensional structures, has made the synthesis of complex molecules more accessible. illinois.edu

Below is a table summarizing various azetidine-containing building blocks and their applications:

| Building Block Name | Application | Reference |

| This compound | Synthesis of complex heterocyclic scaffolds | chemenu.com |

| Azetidine carboxylic acids | Synthesis of biologically active compounds and peptides | mdpi.com |

| TIDA boronates | Automated synthesis of 3D molecules | illinois.edu |

| (Azetidin-3-yl)acetic acid | Structural analogue for 4-aminobutanoic acid (GABA) | mdpi.com |

| (3-Arylazetidin-3-yl)acetates | Preparation of pharmaceutically active agents | mdpi.com |

Integration into Fluorescent and Optoelectronic Materials

The unique electronic properties of the this compound scaffold have led to its use in the development of fluorescent and optoelectronic materials. The introduction of an azetidine group as an electron-donating moiety can effectively extend the π-conjugation of a chromophore, leading to enhanced brightness. mdpi.com This principle has been applied to create novel fluorophores with applications in bio-imaging and sensing.

For example, derivatives of this compound have been incorporated into single-benzene chromophores, which exhibit efficient luminescence and large Stokes shifts in various solvents. mdpi.com These properties are highly desirable for fluorescent probes used in biological imaging. The replacement of traditional N,N-dialkylamino groups with an azetidinyl group has been shown to improve the photostability of some fluorophores, a critical parameter for advanced imaging techniques. ub.edu

The application of azetidine-containing compounds in materials science also extends to optoelectronic devices. researchgate.net Porphyrin and azaporphyrin derivatives incorporating fluorine functional groups, for instance, have demonstrated improved thermal and chemical stability, enhancing their performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. google.com The tunability of the optical and electronic properties of these materials through chemical modification makes them promising candidates for next-generation electronic devices. researchgate.net

The following table highlights some fluorescent and optoelectronic materials incorporating azetidine derivatives:

| Material | Key Feature | Potential Application | Reference |

| 2,5-di(azetidine-1-yl)terephthalic acid (DAPA) | Red luminescence and large Stokes shift in aqueous solutions | Fluorescence turn-on probe for amino acids | mdpi.com |

| 7-Azetidinyl-containing coumarin (B35378) fluorophores | Enhanced photostability | Far-red/NIR emitting fluorophores for cell imaging | ub.edu |

| Fluorinated porphyrin derivatives | Improved thermal and chemical stability | Donor-type materials for photovoltaic cells, emitters for OLEDs | google.com |

| Superalkali-doped Azetidine | Enhanced optical absorption in the UV region | Photocatalytic, photonic, and optoelectronic devices | researchgate.net |

Contribution to Polymerization Chemistry and Chiral Template Applications

The strained nature of the azetidine ring has been exploited in polymerization chemistry. rsc.org The ring-opening polymerization of azetidines can lead to the formation of polyamines, which have a wide range of applications. Furthermore, chiral azetidines are utilized as chiral ligands in asymmetric catalytic reactions, a testament to their importance in stereoselective synthesis. chemenu.com

The use of azetidine derivatives as chiral templates is a significant area of research. rsc.org These templates can control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals. The rigid structure of the azetidine ring makes it an effective chiral auxiliary.

Utility as Intermediates in the Synthesis of Diverse Heterocyclic Scaffolds

This compound and its derivatives serve as valuable intermediates in the synthesis of a wide array of heterocyclic compounds. chemenu.com The reactivity of the pyridine and azetidine rings allows for further functionalization and the construction of more complex heterocyclic systems. For instance, brominated pyrazoles, which can be coupled with azetidine derivatives, are useful synthetic intermediates for discovering biologically active compounds through transition metal-catalyzed cross-coupling reactions. mdpi.com

The synthesis of novel heterocyclic amino acid derivatives containing azetidine rings has been achieved through methods like the aza-Michael addition. mdpi.com This highlights the role of azetidine-containing intermediates in building diverse molecular libraries for drug discovery and other applications. The 1,3,4-oxadiazole (B1194373) motif, another important heterocyclic ring found in many bioactive molecules, can be synthesized using intermediates that can be derived from or coupled with azetidine structures. tandfonline.com

The table below lists some examples of heterocyclic scaffolds synthesized using azetidine-containing intermediates:

| Heterocyclic Scaffold | Synthetic Method | Precursor/Intermediate | Reference |

| 3-(Pyrazol-1-yl)azetidine adducts | Aza-Michael addition | Methyl (N-Boc-azetidin-3-ylidene)acetate and pyrazoles | mdpi.com |

| Baricitinib heterocyclic intermediate | Aza-Michael addition | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | mdpi.com |

| 2-Azetidinone derivatives | [2+2] cycloaddition | Schiff bases derived from pyridine-2-carbaldehyde | medipol.edu.tr |

| Triazoloquinazolinones | Multi-step synthesis | Isatoic anhydride (B1165640) or anthranilic acid | acs.org |

| 2-(1,3,4-Oxadiazol-2-yl)anilines | Iodine-mediated domino reaction | Isatins and hydrazides | tandfonline.com |

Future Research Directions and Emerging Trends in 2 Azetidin 1 Yl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(azetidin-1-yl)pyridine and its derivatives is geared towards "green" and more efficient chemical processes. nih.govbenthamscience.com This involves moving away from traditional, often harsh, synthetic conditions to more sustainable alternatives. Key areas of development include the use of environmentally friendly solvents, such as ionic liquids, which can also act as catalysts, and the adoption of energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and waste. benthamscience.comrasayanjournal.co.innih.gov

Photochemical methods, particularly those using visible light, are emerging as powerful tools for constructing azetidine (B1206935) rings through [2+2] photocycloaddition reactions, offering a mild and direct pathway to these strained heterocycles. rsc.orgresearchgate.netnottingham.ac.uknih.gov Another promising frontier is the direct C-H functionalization of pyridine (B92270) N-oxides, which allows for the introduction of substituents onto the pyridine ring with high regioselectivity and atom economy, avoiding the need for pre-functionalized starting materials. acs.orgnih.govnih.govresearchgate.netresearchgate.net Furthermore, biocatalysis, using engineered enzymes, presents a novel approach for reactions like the one-carbon ring expansion of aziridines to azetidines, a transformation that offers exceptional stereocontrol. nih.govacs.org

Table 1: Emerging Sustainable Synthetic Methodologies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Green Catalysis | Utilization of ionic liquids, biocatalysts, or recyclable nanocatalysts to drive reactions. benthamscience.comijarsct.co.in | Lower environmental impact, milder reaction conditions, high selectivity, and catalyst reusability. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reaction mixtures. nih.gov | Drastically reduced reaction times, higher yields, and often cleaner product formation. rasayanjournal.co.in |

| Photochemical Synthesis | Employing visible light and photoredox catalysts to initiate reactions like [2+2] cycloadditions. rsc.orgnottingham.ac.uk | Mild reaction conditions, high functional group tolerance, and access to unique reactivity. researchgate.netnih.gov |

| C-H Functionalization | Directly replacing a carbon-hydrogen bond on the pyridine ring with a new functional group. acs.orgnih.gov | High atom economy, reduced number of synthetic steps, and less waste generation. researchgate.net |

| Biocatalytic Methods | Using engineered enzymes to perform specific chemical transformations with high stereoselectivity. nih.govacs.org | Unparalleled enantioselectivity, operation under mild aqueous conditions, and sustainable catalyst production. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The unique combination of an aromatic pyridine ring and a strained azetidine ring in this compound suggests a rich and largely unexplored reactive landscape. Future research will likely focus on leveraging the inherent properties of each component to achieve novel chemical transformations.

One significant area of exploration is the nucleophilic dearomatization of the pyridine ring. nih.govacs.org This process converts the flat, aromatic pyridine into a three-dimensional structure, which is a highly sought-after motif in medicinal chemistry. nih.gov Developing methods to selectively add nucleophiles to the pyridine ring of this compound, while keeping the azetidine intact, could generate a library of complex, sp³-rich scaffolds. nih.govacs.org

Conversely, the strain-driven reactivity of the azetidine ring offers numerous possibilities. rsc.org The ring strain of approximately 25.4 kcal/mol makes the azetidine susceptible to ring-opening reactions when activated. rsc.org Future work could explore the regioselective and stereoselective ring-opening of the azetidinium ion (formed by N-alkylation or protonation) with various nucleophiles, leading to highly functionalized linear amines that would be difficult to synthesize otherwise. nih.gov Additionally, new fragmentation and rearrangement reactions of the azetidine ring, potentially promoted by Lewis acids, could lead to unexpected and valuable molecular skeletons. dntb.gov.ua

Advanced Ligand Design for Specialized Catalytic and Supramolecular Applications

The this compound scaffold is a promising platform for the design of advanced ligands. The pyridine nitrogen provides a classic coordination site for transition metals, while the azetidine group can be used to tune the steric and electronic environment around the metal center. This allows for the development of specialized catalysts for a variety of chemical reactions. The chiral nature of substituted azetidines can also be exploited for asymmetric catalysis.

In the realm of supramolecular chemistry , pyridine-containing molecules are known to participate in the self-assembly of complex, ordered structures. nih.govnih.govresearchgate.net For instance, pyridine-based macrocycles have been shown to form nanotubes through cooperative self-assembly. nih.gov Future research could explore how the this compound unit can be incorporated into larger molecular architectures. The specific geometry and electronic nature of the azetidine substituent could direct the self-assembly process, leading to novel supramolecular structures like coordination-driven cages, polymers, or mechanically interlocked molecules with unique host-guest properties. rsc.orgacs.org

Table 2: Potential Applications in Ligand Design

| Application Area | Design Concept | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Incorporating chiral centers on the azetidine ring to create an asymmetric environment around a coordinated metal. | Highly enantioselective catalysts for producing chiral molecules. |

| Specialized Catalysis | Modifying substituents on the azetidine to fine-tune the electronic properties and steric bulk of the ligand. | Catalysts with enhanced activity, selectivity, or stability for specific organic transformations. |

| Supramolecular Self-Assembly | Using the this compound motif as a building block for larger, multi-component structures. researchgate.net | Formation of novel nanotubes, molecular cages, and other functional materials with tailored properties. nih.govnih.gov |

Computational Design and Prediction for Novel Derivatives and Reaction Pathways

Computational chemistry is set to play a pivotal role in accelerating research into this compound. In silico methods provide a powerful means to design novel derivatives, predict their properties, and understand their chemical reactivity before undertaking extensive laboratory work. peerscientist.commdpi.com

Molecular dynamics (MD) simulations can be used to model the behavior of this compound derivatives in complex environments, such as in solution or interacting with biological targets like proteins. nih.govacs.orgrsc.orgrsc.orgresearchgate.net This is particularly valuable for designing molecules with specific pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) for potential therapeutic applications. researchgate.net

Density Functional Theory (DFT) calculations are instrumental in predicting the outcomes of chemical reactions. By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely products and transition states. oberlin.eduresearchgate.net This approach can be used to explore the undiscovered reactivity of this compound, guiding experimental efforts toward the most promising transformations. researchgate.net Furthermore, computational screening and molecular docking can be employed to design novel derivatives with high affinity for specific biological targets, streamlining the drug discovery process. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(Azetidin-1-yl)pyridine derivatives?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Pyridine ring formation : Use methods like the Hantzsch synthesis (condensation of β-ketoesters, aldehydes, and ammonia) to construct the pyridine backbone.

- Azetidine introduction : Employ nucleophilic substitution or aza-Michael addition to attach the azetidine group at the 2-position.

- Halogenation/functionalization : Chlorine or trifluoromethyl groups are introduced via electrophilic substitution (e.g., N-chlorosuccinimide for chlorination) .

For reproducibility, ensure stoichiometric control of reagents and monitor reaction progress using TLC or HPLC.

Q. How can researchers verify the purity and identity of this compound derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR, focusing on characteristic peaks (e.g., azetidine protons at δ 3.0–4.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) under reverse-phase conditions.

- Elemental Analysis : Validate empirical formulas (e.g., CHClFN for 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) .

Q. What are the primary applications of this compound derivatives in medicinal chemistry?

- Methodological Answer : These derivatives serve as:

- Enzyme inhibitors : The azetidine ring mimics transition states in enzymatic reactions (e.g., protease inhibition).

- Receptor ligands : The pyridine nitrogen and azetidine’s rigidity enhance binding to GPCRs or ion channels.

- Pro-drug scaffolds : Functionalize the pyridine ring for targeted drug delivery .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Conflicting results often arise from variations in:

- Catalyst systems : Test palladium (Pd) catalysts (e.g., Pd(PPh) vs. PdCl) under inert conditions.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to optimize reaction kinetics.

- Analytical validation : Use X-ray crystallography (CCDC data) or high-resolution mass spectrometry (HRMS) to confirm product structures .

Q. What experimental strategies optimize the regioselectivity of halogenation in this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to steer halogenation to meta/para positions.

- Temperature control : Lower temperatures (<0°C) favor kinetic control, while higher temperatures promote thermodynamic products.

- Computational modeling : Use DFT calculations to predict reactive sites and validate with kinetic studies .

Q. How does the azetidine moiety enhance the biological activity of this compound derivatives compared to similar scaffolds?

- Methodological Answer : The azetidine ring contributes through:

- Conformational rigidity : Restricts rotation, improving binding affinity to target proteins.

- Hydrophobic interactions : The saturated ring enhances membrane permeability.

- Halogen bonding : Chlorine/trifluoromethyl groups stabilize interactions with active-site residues (e.g., in kinase inhibitors) .

Q. What are the best practices for handling air- or moisture-sensitive this compound derivatives?

- Methodological Answer : Follow protocols for sensitive organics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.